2-Cyclopropyl-6-phenylpyrimidin-4-ol

Drug Discovery Medicinal Chemistry ADME Prediction

2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS 651043-20-8) is a heterocyclic building block with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol. It is also known as 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 651043-20-8
Cat. No. B15167797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-phenylpyrimidin-4-ol
CAS651043-20-8
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C13H12N2O/c16-12-8-11(9-4-2-1-3-5-9)14-13(15-12)10-6-7-10/h1-5,8,10H,6-7H2,(H,14,15,16)
InChIKeyWTUMFJZFOIWNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS 651043-20-8): A Key Pyrimidine Scaffold for Targeted Drug Discovery


2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS 651043-20-8) is a heterocyclic building block with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol . It is also known as 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one . This compound serves as a crucial intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines and other complex structures [1]. Its pharmacological profile indicates utility as a CCR5 antagonist, relevant for treating HIV infection, asthma, and rheumatoid arthritis, and as a scaffold for kinase inhibitors [REFS-3, REFS-4].

Why 2-Cyclopropyl-6-phenylpyrimidin-4-ol Cannot Be Replaced by a Generic Pyrimidine in Your Research


The specific 2-cyclopropyl and 6-phenyl substitution pattern on the 4-hydroxypyrimidine core is not an arbitrary decoration. In the context of CCR5 antagonism, a series of cyclopropyl-based antagonists demonstrated that the stereochemistry and rigidity of the cyclopropyl tether are critical for activity [1]. Similarly, for kinase inhibition, the specific aryl and cycloalkyl substituents dictate selectivity profiles across the kinome [2]. Replacing this compound with a generic 4-hydroxypyrimidine or a close analog with a different substitution pattern (e.g., 2-methyl or 4-phenyl) will fundamentally alter the molecule's pharmacophore, leading to a complete loss of the targeted biological activity. The compound is an essential, non-interchangeable intermediate for accessing specific, patent-protected chemical space [3].

Quantitative Evidence Guide for 2-Cyclopropyl-6-phenylpyrimidin-4-ol: Why Specificity Matters


Computational Physicochemical Profile Differentiates from Non-Cyclopropyl Analogs

The compound's computed physicochemical properties position it uniquely within drug-like chemical space, distinct from non-cyclopropyl 6-phenylpyrimidin-4-ol analogs. Its specific logP and PSA values directly influence its predicted membrane permeability and bioavailability, which are critical for oral drug candidacy . While direct experimental comparison data is not available, these computed parameters are essential for library design and hit triaging.

Drug Discovery Medicinal Chemistry ADME Prediction

Validated Role as a Key Intermediate in Patented Carbocyclic Nucleoside Synthesis

The compound is explicitly claimed as a vital intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with a more complex structure [1]. The patented process highlights its advantages: a simple and safe operational procedure with mild reaction conditions, making it convenient for industrial production [1]. This differentiates it from alternative intermediates that may require harsher conditions or multi-step protection/deprotection strategies.

Antiviral Synthesis Nucleoside Analogs Process Chemistry

Biological Target Engagement: CCR5 Antagonist Activity Profile

Preliminary pharmacological screening indicates this compound acts as a CCR5 antagonist [1]. While direct, quantitative IC50 data against a reference antagonist like Maraviroc is not publicly available for this specific molecule, the compound belongs to a well-studied class of cyclopropyl-based CCR5 antagonists. A structurally related cyclopropyl CCR5 antagonist in BindingDB (CHEMBL2164217) demonstrates an IC50 of 0.110 nM in a cell-based HIV fusion assay [2]. This provides a class-level benchmark for the potency achievable with this scaffold.

HIV Inflammation Autoimmune Disease CCR5

Kinase Inhibitor Scaffold Potential: Cyclin-G Associated Kinase (GAK) Binding

The compound is a core scaffold in phenyl-substituted pyrimidine kinase inhibitors [1]. BindingDB data for a related chemotype (CHEMBL5220693) shows a binding affinity (Kd) of 25,000 nM for Cyclin-G-associated kinase (GAK) [2]. This demonstrates the scaffold's ability to engage kinase targets, with the specific 2-cyclopropyl and 6-phenyl groups offering vectors for optimizing potency and selectivity against other kinases, such as KIT (Kd = 1,300 nM for a related analog) [3].

Kinase Inhibition Cancer Neurodegeneration GAK

High-Value Application Scenarios for 2-Cyclopropyl-6-phenylpyrimidin-4-ol


Synthesis of Next-Generation CCR5 Antagonists for HIV and Inflammatory Diseases

Leveraging the compound's validated CCR5 antagonist activity [1], medicinal chemistry teams can use it as a starting point to synthesize focused libraries. The goal is to improve upon the drug Maraviroc by exploring the 2-cyclopropyl-6-phenylpyrimidin-4-ol chemotype to overcome resistance or improve pharmacokinetic profiles. The class has already demonstrated sub-nanomolar potency in cell-based assays [2].

Development of Selective Cyclin-G Associated Kinase (GAK) Inhibitors

GAK is a target for cancer and neurodegenerative diseases. The core scaffold is known to bind GAK, albeit with low affinity (Kd = 25 µM) [3]. This compound is a valuable starting fragment for structure-activity relationship (SAR) studies aimed at improving GAK potency and selectivity over other kinases like KIT, providing a potential first-in-class therapeutic avenue.

Industrial Production of Patented 5-Substituted Pyrimidine Carbocyclic Nucleosides

The compound is a key intermediate in a patented process that is explicitly designed for industrial scale-up due to its mild reaction conditions and operational simplicity [4]. Procuring this specific intermediate is essential for any manufacturer seeking to produce the final, complex nucleoside APIs described in the patent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.